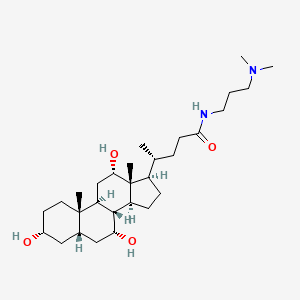![molecular formula C9H15ClN2O2 B561837 N-[2-(三甲基铵)乙基]马来酰亚胺氯化物 CAS No. 69684-10-2](/img/structure/B561837.png)
N-[2-(三甲基铵)乙基]马来酰亚胺氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
N-[2-(Trimethylammonium)ethyl]maleimide Chloride has a wide range of applications in scientific research:
作用机制
Target of Action
N-[2-(Trimethylammonium)ethyl]maleimide Chloride is a thiol reactive compound . It primarily targets cysteine residues in proteins and peptides . The cysteine residues are crucial for the structure and function of many proteins, and their modification can significantly impact the protein’s activity.
Mode of Action
The compound forms stable thioether bonds with sulfhydryl groups, specifically those found in cysteine residues . This reaction is virtually irreversible, resulting in the permanent modification of the target protein . The compound is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .
Biochemical Pathways
The compound’s action affects various biochemical pathways, primarily those involving proteins with cysteine residues. For instance, it has been widely used to probe the functional role of thiol groups in enzymology . It is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .
Pharmacokinetics
Given its reactivity and irreversible binding to cysteine residues, it is likely to have a significant impact on the bioavailability of target proteins .
Result of Action
The compound’s action results in the modification of cysteine residues, altering the structure and function of target proteins . This can have various molecular and cellular effects, depending on the specific role of the modified protein.
Action Environment
The compound’s action can be influenced by environmental factors such as pH. The reaction with thiols occurs in the pH range 6.5–7.5 . At a more alkaline pH, the compound may react with amines or undergo hydrolysis . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Trimethylammonium)ethyl]maleimide Chloride typically involves the reaction of maleimide with 2-(trimethylammonium)ethyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-[2-(Trimethylammonium)ethyl]maleimide Chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
N-[2-(Trimethylammonium)ethyl]maleimide Chloride primarily undergoes substitution reactions, particularly with thiol groups. It reacts specifically and rapidly with thiols to form mixed disulfides.
Common Reagents and Conditions
The compound reacts efficiently with thiol-containing compounds under mild conditions, typically at neutral pH. Common reagents used in these reactions include cysteine, glutathione, and other thiol-containing biomolecules .
Major Products Formed
The major products formed from the reaction of N-[2-(Trimethylammonium)ethyl]maleimide Chloride with thiols are mixed disulfides, which are stable and can be analyzed using various analytical techniques .
相似化合物的比较
Similar Compounds
N-Ethylmaleimide: Another maleimide derivative that reacts with thiol groups but lacks the trimethylammonium group, making it less hydrophilic.
N-(1-Phenylethyl)maleimide: A maleimide derivative with a phenylethyl group, which provides better ionization in mass spectrometry but is less selective towards thiol groups compared to N-[2-(Trimethylammonium)ethyl]maleimide Chloride.
Uniqueness
N-[2-(Trimethylammonium)ethyl]maleimide Chloride is unique due to its trimethylammonium group, which enhances its hydrophilicity and reactivity with thiol groups. This makes it a more efficient and selective reagent for thiol modification compared to other maleimide derivatives .
属性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethyl-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O2.ClH/c1-11(2,3)7-6-10-8(12)4-5-9(10)13;/h4-5H,6-7H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAWJICOFZTNGY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCN1C(=O)C=CC1=O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662222 |
Source


|
| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69684-10-2 |
Source


|
| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)








![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

